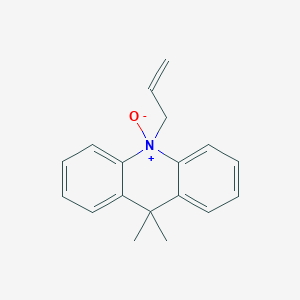
9,9-Dimethyl-10-oxo-10-(prop-2-en-1-yl)-9,10-dihydro-10lambda~5~-acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Dimethyl-10-oxo-10-(prop-2-en-1-yl)-9,10-dihydro-10lambda~5~-acridine is a synthetic organic compound belonging to the acridine family. Acridines are known for their wide range of applications in medicinal chemistry, particularly as antimalarial and anticancer agents. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dimethyl-10-oxo-10-(prop-2-en-1-yl)-9,10-dihydro-10lambda~5~-acridine typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reagents, catalysts, and solvents are chosen based on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
9,9-Dimethyl-10-oxo-10-(prop-2-en-1-yl)-9,10-dihydro-10lambda~5~-acridine can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, 9,9-Dimethyl-10-oxo-10-(prop-2-en-1-yl)-9,10-dihydro-10lambda~5~-acridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential as a fluorescent probe or as a precursor for biologically active molecules. Its interactions with biological macromolecules can provide insights into cellular processes.
Medicine
In medicinal chemistry, derivatives of this compound may be studied for their pharmacological properties, including anticancer, antimicrobial, and antiviral activities. Structure-activity relationship (SAR) studies can help identify promising drug candidates.
Industry
In the industrial sector, this compound may be used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 9,9-Dimethyl-10-oxo-10-(prop-2-en-1-yl)-9,10-dihydro-10lambda~5~-acridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved can include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound with a simpler structure.
9-Aminoacridine: Known for its use as an antiseptic and in DNA intercalation studies.
Acriflavine: Used as an antiseptic and in cancer research.
Uniqueness
9,9-Dimethyl-10-oxo-10-(prop-2-en-1-yl)-9,10-dihydro-10lambda~5~-acridine stands out due to its specific structural modifications, which may confer unique chemical and biological properties. These modifications can enhance its reactivity, stability, and potential for specific applications.
Properties
CAS No. |
89422-96-8 |
|---|---|
Molecular Formula |
C18H19NO |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
9,9-dimethyl-10-oxido-10-prop-2-enylacridin-10-ium |
InChI |
InChI=1S/C18H19NO/c1-4-13-19(20)16-11-7-5-9-14(16)18(2,3)15-10-6-8-12-17(15)19/h4-12H,1,13H2,2-3H3 |
InChI Key |
IGMSMESZFLGUSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](C3=CC=CC=C31)(CC=C)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


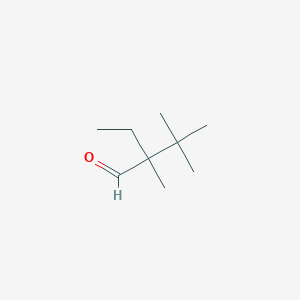
![Dihexyl [(4-methoxyphenyl)methylidene]propanedioate](/img/structure/B14388577.png)

![Dimethyl {2-[(carbamoyloxy)imino]propyl}phosphonate](/img/structure/B14388584.png)
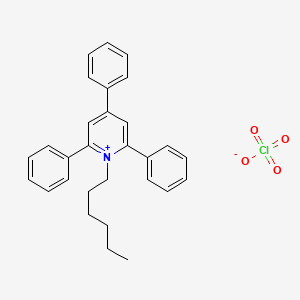
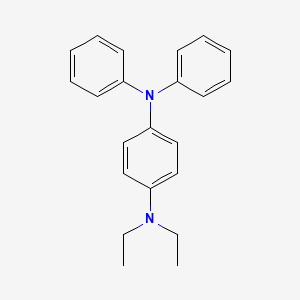

![1-Methyl-3-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14388609.png)
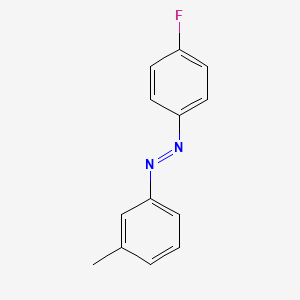
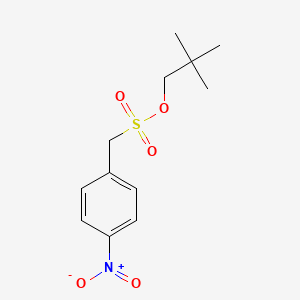
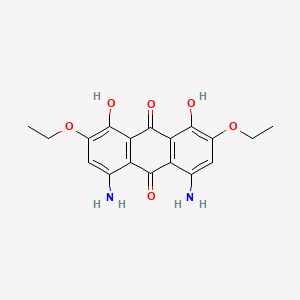
![4-[(Acetyloxy)methyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14388622.png)
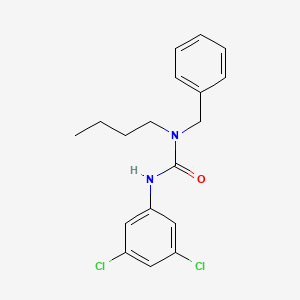
![2-Chloro-N-hydroxy-N-[3-(hydroxyimino)-2-methylpentan-2-yl]acetamide](/img/structure/B14388627.png)
